Lipophilicity (XLogP3) Advantage of Benzyl Ester over Methyl and Ethyl Ester Analogs
Benzyl 3-(methylamino)propanoate (XLogP3 = 1.5) exhibits a 1.9 log-unit higher computed lipophilicity than methyl 3-(methylamino)propanoate (XLogP3 = −0.4) and a 1.5 log-unit increase over ethyl 3-(methylamino)propanoate (XLogP3 = 0) [1][2]. These XLogP3 values were computed using the PubChem XLogP3 3.0 algorithm, providing a consistent cross-compound comparison framework.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Methyl 3-(methylamino)propanoate: XLogP3 = −0.4; Ethyl 3-(methylamino)propanoate: XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +1.9 vs methyl ester; ΔXLogP3 = +1.5 vs ethyl ester |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2025 release) |
Why This Matters
A 1.5–1.9 log-unit lipophilicity increase translates to approximately 30–80× higher octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention, and membrane partitioning in biological assays.
- [1] PubChem Compound Summary, Benzyl 3-(methylamino)propanoate, CID 18404449, U.S. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary, Methyl 3-(methylamino)propanoate, CID 12414198, U.S. National Library of Medicine, 2025. View Source
